molecular formula C7H3Cl5 B3045354 1,4-Dichloro-2-(trichloromethyl)benzene CAS No. 10541-71-6

1,4-Dichloro-2-(trichloromethyl)benzene

Cat. No.: B3045354
CAS No.: 10541-71-6
M. Wt: 264.4 g/mol
InChI Key: GSRCWOBJTVTICJ-UHFFFAOYSA-N
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Description

Significance of Chlorinated Benzene (B151609) Derivatives in Organic Chemistry

Chlorinated benzene derivatives are a class of compounds where one or more hydrogen atoms on the benzene ring are replaced by chlorine atoms. libretexts.orgwikipedia.org These compounds serve as crucial building blocks and intermediates in organic synthesis. The presence of chlorine atoms on the aromatic ring influences the molecule's reactivity, making it susceptible to various substitution reactions. wikipedia.org

Many chlorinated aromatic compounds are used as solvents and are precursors in the manufacturing of a wide range of products, including pesticides, dyes, and pharmaceuticals. wikipedia.orgwikipedia.org For instance, chlorobenzene (B131634) itself is a widely used intermediate in the production of other chemicals. wikipedia.org The specific positioning of chlorine atoms and other functional groups on the benzene ring allows for precise control over the synthesis of targeted molecules.

Scope and Relevance of 1,4-Dichloro-2-(trichloromethyl)benzene Studies

The study of this compound is primarily focused on its role as a synthetic intermediate. The trichloromethyl group is a key functional group that can be transformed into other functionalities, making this compound a versatile precursor. For example, trichloromethyl-substituted aromatic compounds can be converted into trifluoromethyl-substituted compounds through fluorination, which are important intermediates in the synthesis of plant protection agents. google.com

Research involving this compound often explores its utility in creating more complex molecules for the agrochemical and pharmaceutical industries. For example, it can serve as a building block for chlorinated benzoyl chloride derivatives. Its structural isomer, 1,4-Dichloro-2,5-bis(trichloromethyl)-benzene, is used in the synthesis of hexachloroxylene derivatives which have shown potential as antimalarial and schistosomicidal agents. chemicalbook.com

Historical Context of Trichloromethylated Aromatic Compounds

The history of aromatic compounds dates back to the late 18th and early 19th centuries when chemists identified a class of compounds with distinct, often pleasant, odors. This led to them being termed "aromatic". Benzene, the parent aromatic compound, was discovered to have the molecular formula C6H6.

The development of chlorination techniques was a significant advancement in organic chemistry. The preparation of trichloromethyl-substituted aromatic compounds through the chlorination of the side-chain of methyl-substituted aromatic compounds is a known process. google.com For instance, 1,4-Bis(trichloromethyl)benzene is prepared industrially by the chlorination of para-xylene. wikipedia.org These synthetic methods have enabled the production of a wide array of trichloromethylated aromatic compounds for various industrial applications.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 10541-71-6 echemi.com
Molecular Formula C7H3Cl5 echemi.com
Molecular Weight 264.36 g/mol echemi.com
Density 1.605 g/cm³ echemi.com
Boiling Point 131-140 °C @ 0.01 Torr echemi.com
Flash Point 126.5 °C echemi.com
Refractive Index 1.583 echemi.com
Vapor Pressure 0.00547 mmHg at 25°C echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichloro-2-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRCWOBJTVTICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147116
Record name 1,4-Dichloro-2-(trichloromethyl)benzene
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Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-71-6
Record name 1,4-Dichloro-2-(trichloromethyl)benzene
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Record name 1,4-Dichloro-2-(trichloromethyl)benzene
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Record name 1,4-Dichloro-2-(trichloromethyl)benzene
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Record name 1,4-dichloro-2-(trichloromethyl)benzene
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Synthetic Methodologies for 1,4 Dichloro 2 Trichloromethyl Benzene and Analogous Systems

General Approaches to Trichloromethyl-Substituted Benzene (B151609) Synthesis

The introduction of a trichloromethyl group onto a benzene ring is a key transformation in the synthesis of many industrial chemicals. This is typically accomplished through the exhaustive chlorination of a methyl group already present on the aromatic nucleus. The two predominant methods for this transformation are photochlorination and Lewis acid-catalyzed chlorination.

Photochlorination is a widely employed industrial method for the synthesis of trichloromethyl-substituted benzenes. chemcess.com This process involves the reaction of a methyl-substituted aromatic compound with chlorine gas under the influence of ultraviolet (UV) light. google.com The reaction proceeds via a free radical chain mechanism.

The process can be described in three stages:

Initiation: UV light initiates the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl·).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative, forming hydrogen chloride (HCl) and a benzyl (B1604629) radical. This benzylic radical then reacts with another molecule of chlorine to yield a chlorinated methyl group and a new chlorine radical, which continues the chain reaction. This propagation step is repeated until all three hydrogen atoms of the methyl group are substituted by chlorine atoms.

Termination: The reaction is terminated by the combination of any two radical species.

A key challenge in photochlorination is preventing the chlorination of the aromatic ring itself, which is a competing reaction. researchgate.net To achieve high selectivity for side-chain chlorination, the reaction is typically carried out at elevated temperatures and in the absence of Lewis acid catalysts, which would promote ring chlorination. researchgate.net Continuous processes, sometimes employing a cascade of reactors, can be used to control the chlorine feed and reaction conditions, thereby minimizing the formation of ring-chlorinated byproducts. chemcess.com

Lewis acids are effective catalysts for the electrophilic chlorination of the aromatic ring. researchgate.net Common Lewis acid catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony trichloride (B1173362) (SbCl₃). chemcess.comgoogle.com These catalysts function by polarizing the chlorine molecule, making it a more potent electrophile that can attack the electron-rich aromatic ring.

Targeted Synthesis of 1,4-Dichloro-2-(trichloromethyl)benzene

The most direct route for the synthesis of this compound, also known as 2,4-dichlorobenzotrichloride, is the photochlorination of 2,4-dichlorotoluene (B165549). google.comgoogle.com This process involves the exhaustive chlorination of the methyl group of 2,4-dichlorotoluene.

The reaction is typically carried out by introducing chlorine gas into liquid 2,4-dichlorotoluene at elevated temperatures, often between 60°C and 150°C, while irradiating the mixture with UV light. google.comgoogle.com The reaction can be monitored by analyzing the composition of the reaction mixture over time. For example, in one described process, the reaction is continued until the product mixture primarily consists of 2,4-dichloro-α,α,α-trichlorotoluene. google.com The progress of the reaction can be followed by observing the sequential formation of 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzal chloride as intermediates. epo.org

Below is a table summarizing typical reaction conditions for the photochlorination of 2,4-dichlorotoluene:

ParameterValue/Range
Starting Material2,4-Dichlorotoluene
ReagentChlorine Gas
Catalyst/InitiatorUV Light
Temperature60°C - 154°C google.comgoogle.com
SolventOften neat, or in a chlorinated solvent like CCl₄ google.com

The product, 2,4-dichlorobenzotrichloride, is a valuable intermediate used in the synthesis of aromatic acid chlorides. chemicalbook.com

Advanced Synthetic Strategies Employing Ionic Liquids

Ionic liquids (ILs) have emerged as promising alternative catalysts and solvents for a variety of chemical reactions, including the chlorination of aromatic compounds. researchgate.netmdpi.com These salts, which are liquid at or near room temperature, offer several advantages, such as low vapor pressure, high thermal stability, and the ability to be recycled. dcu.ie

In the context of chlorination, certain ionic liquids exhibit high Lewis acidity and can effectively catalyze the electrophilic chlorination of toluene and its derivatives. researchgate.netmdpi.com For example, ionic liquids containing ZnnCl−2n+1 anions have demonstrated high catalytic activity for the selective chlorination of toluene. researchgate.netmdpi.com The Lewis acidic nature of the ionic liquid facilitates the polarization of the chlorine molecule, promoting the electrophilic attack on the aromatic ring. mdpi.com

The composition of the ionic liquid, particularly the nature of the anion, can significantly influence the reaction's outcome. For instance, chloroaluminate(III) ionic liquids are known to be effective in Friedel-Crafts reactions. scispace.com Studies on the chlorination of toluene have shown that while ZnnCl−2n+1-containing ionic liquids favor the formation of monochlorotoluenes, AlnCl−3n+1-containing ionic liquids are more conducive to the formation of dichlorotoluenes. researchgate.netmdpi.com This suggests that by carefully selecting the ionic liquid catalyst, the degree and regioselectivity of chlorination can be controlled.

The use of ionic liquids can also suppress the competing free-radical side-chain chlorination, leading to higher selectivity for ring chlorination products. mdpi.com The following table provides an example of product distribution in the chlorination of toluene using a specific ionic liquid catalyst.

CatalystToluene Conversion (%)o-chlorotoluene Selectivity (%)p-chlorotoluene Selectivity (%)Dichlorotoluenes Selectivity (%)
[BMIM]Cl-2ZnCl₂99.765.426.04.2

Reaction conditions: 80°C for 8 hours. researchgate.netmdpi.com

Derivatization Reactions of the Trichloromethyl Group

The trichloromethyl group in this compound and other benzotrichloride (B165768) derivatives is a versatile functional group that can undergo a variety of transformations. chemcess.comwikipedia.org One of the most common reactions is hydrolysis, which converts the trichloromethyl group into a carboxylic acid group.

Hydrolysis can be carried out under either acidic or alkaline conditions. For example, the hydrolysis of 2,4-dichlorobenzotrichloride yields 2,4-dichlorobenzoic acid. google.com This reaction is a key step in the production of many herbicides and pharmaceuticals. Partial hydrolysis of benzotrichloride derivatives can lead to the formation of the corresponding benzoyl chloride. chemcess.com

The trichloromethyl group can also react with carboxylic acids to produce the corresponding acid chlorides along with benzoyl chloride. chemcess.com Furthermore, under the influence of Lewis acid catalysts like FeCl₃ or AlCl₃, benzotrichloride can undergo condensation reactions with benzene to form diphenyl- and triphenylmethane (B1682552) derivatives. chemcess.com Another important derivatization is the reaction with hydrofluoric acid, which can replace the three chlorine atoms with fluorine, leading to the formation of a benzotrifluoride. researchgate.net

Synthesis of Related Chlorinated Aromatic Intermediates

The synthesis of this compound relies on the availability of its precursor, 2,4-dichlorotoluene, and is structurally related to other chlorinated aromatics like 1,4-dichlorobenzene (B42874).

Synthesis of 2,4-Dichlorotoluene:

2,4-Dichlorotoluene is an important industrial intermediate. patsnap.com One common synthetic route involves the diazotization of 2,4-diaminotoluene, followed by a Sandmeyer-type reaction with a chlorine source, such as cuprous chloride in hydrochloric acid. chemicalbook.comlookchem.com Another approach is the directional chlorination of p-chlorotoluene using a supported catalyst. patsnap.com

Synthesis of 1,4-Dichlorobenzene:

1,4-Dichlorobenzene is produced on a large scale by the direct chlorination of benzene in the presence of a Lewis acid catalyst, most commonly ferric chloride. wikipedia.orgchemicalbook.com This reaction typically yields a mixture of dichlorobenzene isomers, with 1,4-dichlorobenzene and 1,2-dichlorobenzene (B45396) being the major products. The desired 1,4-isomer can be separated from the mixture by fractional crystallization due to its higher melting point. wikipedia.org

The table below outlines the starting materials and general conditions for the synthesis of these intermediates.

Target CompoundStarting Material(s)Key Reagents/CatalystsGeneral Conditions
2,4-Dichlorotoluene2,4-DiaminotolueneHydrochloric acid, Sodium nitrite, Cuprous chlorideDiazotization followed by chlorination chemicalbook.comlookchem.com
1,4-DichlorobenzeneBenzeneChlorine, Ferric chlorideModerate temperature, atmospheric pressure wikipedia.orgchemicalbook.com

Synthetic Approaches to this compound and Related Compounds

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The compound this compound belongs to a class of molecules whose synthesis is primarily achieved through free-radical chlorination of the corresponding methyl-substituted aromatic precursor. This article explores synthetic methodologies for this compound and its analogous systems, focusing on specific routes to related derivatives and the optimization of reaction conditions to maximize yield and selectivity.

The principal industrial method for synthesizing compounds like this compound involves the exhaustive free-radical chlorination of a methyl group attached to the benzene ring. This transformation, typically initiated by ultraviolet (UV) light, proceeds via a chain reaction mechanism where chlorine radicals sequentially replace the hydrogen atoms of the methyl group. For the target compound, the starting material would be 1,4-dichloro-2-methylbenzene. The reaction is driven by light, which homolytically cleaves chlorine molecules into reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group, forming a benzyl-type radical that subsequently reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain.

An analogous system involves the synthesis of dichloro(chloromethyl)ethoxybenzene derivatives, which are valuable intermediates in the field of pesticide chemistry. A representative synthesis is that of 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, which is achieved through a two-step process starting from 2,5-dichlorophenol (B122974).

The first step is an ethylation reaction where 2,5-dichlorophenol is treated with an ethylating agent in the presence of a base to form 1,4-dichloro-2-ethoxybenzene. The second step involves the chloromethylation of this intermediate to yield the final product. This reaction introduces the chloromethyl group onto the aromatic ring using a chloromethylation reagent, such as paraformaldehyde and a chlorination catalyst. The method is noted for its operational simplicity, mild conditions, and high yield, making it suitable for industrial-scale production.

Key reagents and conditions for this synthesis are detailed below:

Interactive Data Table: Reagents for the Synthesis of 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene
Step Reactant Reagent Type Examples Molar Ratio (Reactant:Reagent:Base)
1. Ethylation 2,5-Dichlorophenol Ethylating Agent Iodoethane, Bromoethane, Diethyl sulfate 1 : (1-1.5) : (1-3)
Base Potassium carbonate, Sodium hydroxide (B78521), Triethylamine
2. Chloromethylation 1,4-Dichloro-2-ethoxybenzene Chloromethylation Agent Paraformaldehyde/HCl, Dimethanol formal/HCl 1 : (1-3) : (2-10) (Reactant:Paraformaldehyde:Catalyst)

This synthetic route demonstrates a versatile method for producing functionalized dichlorobenzene derivatives with controlled substitution patterns.

The synthesis of molecules containing both a trichloromethyl group and a salicylate (B1505791) or cyclohexenone moiety involves specialized methods. While direct trichloromethylation of salicylates is not common, analogous syntheses of halogenated cyclic compounds provide insight into potential strategies.

For instance, the preparation of trifluoromethyl-substituted cyclohexenones has been achieved through an organocatalytic cascade Michael/aldol (B89426) condensation reaction. This approach utilizes 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines. The reaction proceeds with high yield and enantioselectivity. The presence of an acidic co-catalyst can alter the reaction pathway to favor the formation of β-CF3-cyclohexenones. Although this example involves a trifluoromethyl group, the underlying principles of constructing the cyclohexenone ring via a cascade reaction could be conceptually applied to substrates bearing a trichloromethyl group.

The synthesis of trichloromethyl-substituted pyrazoles, another heterocyclic system, has been accomplished through the cyclocondensation of 1,1,1-trichloro-4-alkoxy-3-alken-2-ones with hydrazines. researchgate.net This highlights a strategy where a precursor already containing the trichloromethyl group is used to build the cyclic structure. A similar approach could be envisioned for cyclohexenones, where a trichloromethyl-containing diketone undergoes an intramolecular aldol condensation.

The optimization of reaction conditions is critical for the industrial synthesis of this compound and its analogs to maximize product yield and purity while minimizing side reactions, such as chlorination of the aromatic ring. The key variables in the free-radical photochlorination of an alkyl-substituted aromatic are temperature, the intensity and wavelength of the light source, and the rate of chlorine gas addition.

Research into the synthesis of bis(trichloromethyl)benzene from xylene provides a well-documented model for optimizing this type of transformation. To achieve high purity (e.g., >95%), a multi-stage reaction protocol is often employed. This strategy involves carefully controlling the reaction temperature and the illuminance (light intensity) at different phases of the chlorination process.

A typical optimized process can be divided into several stages:

Initial Stage: The reaction is initiated at a relatively low temperature (e.g., 60-80°C) and moderate light intensity. This controlled start prevents runaway reactions and the formation of incompletely chlorinated intermediates.

Intermediate Stage: As the reaction progresses and mono- and di-chlorinated intermediates are consumed, the temperature and light intensity are gradually increased (e.g., 120-160°C). This provides the necessary energy to abstract the remaining, more sterically hindered hydrogen atoms.

Final Stage: To drive the reaction to completion and ensure exhaustive chlorination to the trichloromethyl group, the temperature and light intensity are raised to their maximum levels (e.g., 160-180°C).

This staged approach ensures that the energy input matches the requirements of the reaction as the substrate becomes progressively more chlorinated, leading to a higher purity final product. By avoiding chemical initiators or catalysts, contamination of the product is minimized.

Interactive Data Table: Example of Staged Optimization for Photochlorination

Reaction Stage Temperature Range (°C) Light Intensity (Lux) Purpose
Stage 1 60 - 85 ~50,000 Controlled initiation, formation of partially chlorinated intermediates.
Stage 2 120 - 160 50,000 - 70,000 Conversion of intermediates, overcoming increased steric hindrance.
Stage 3 160 - 180 70,000 - 100,000 Drive reaction to completion for exhaustive chlorination.

This systematic control over reaction parameters is essential for achieving the high yield and selectivity required for the commercial production of trichloromethyl-substituted benzene compounds.

Reactivity and Mechanistic Pathways of 1,4 Dichloro 2 Trichloromethyl Benzene

Nucleophilic Substitution Reactions of Chlorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly halogenated and electron-deficient aromatic compounds. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. scribd.comnih.gov For a chlorinated aromatic system like 1,4-dichloro-2-(trichloromethyl)benzene, the reactivity towards nucleophiles is significantly influenced by the electronic properties of its substituents.

The benzene (B151609) ring in this compound is rendered electron-poor by the inductive and resonance effects of the two chlorine atoms and the strong inductive effect of the trichloromethyl group. This electron deficiency facilitates the attack of nucleophiles. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction. libretexts.orglibretexts.org In this molecule, the chlorine atoms are potential leaving groups. The presence of other electron-withdrawing groups on the ring enhances the rate of substitution compared to unactivated aryl halides like chlorobenzene (B131634), which often require extreme conditions for substitution to occur. libretexts.org

Electrophilic Aromatic Substitution Directing Effects of the Trichloromethyl Moiety

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. uomustansiriyah.edu.iq The substituents already present on the ring govern the regioselectivity and the rate of subsequent substitution reactions. libretexts.org Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), and as ortho/para-directing or meta-directing. libretexts.org

In this compound, all three substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iq

Chlorine Atoms : Halogens are an exception among deactivating groups as they are ortho, para-directors. libretexts.orglibretexts.org This is due to a competition between their electron-withdrawing inductive effect (-I), which deactivates the ring, and their electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.

Trichloromethyl Moiety (-CCl₃) : The -CCl₃ group is a powerful deactivating group due to the strong electron-withdrawing inductive effect of the three chlorine atoms. doubtnut.compearson.com It does not have a significant resonance effect. This strong deactivation destabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. The destabilization is most pronounced when the positive charge is on the carbon bearing the -CCl₃ group or at the ortho and para positions. Consequently, the meta position is the least deactivated, making the trichloromethyl group a meta-director. doubtnut.com

When considering the combined effects on this compound, the directing influences are as follows:

The chlorine at position 1 directs to positions 2 (occupied) and 4 (occupied).

The chlorine at position 4 directs to positions 1 (occupied) and 3/5.

The trichloromethyl group at position 2 directs to positions 4 (occupied) and 6.

Reductive Dechlorination Processes and Product Formation

Reductive dechlorination is a key transformation process for polychlorinated aromatic compounds, often occurring under anaerobic conditions and sometimes mediated by microorganisms. oup.com This process involves the removal of a chlorine atom and its replacement by a hydrogen atom, effectively reducing the compound. For compounds like this compound, dechlorination can occur at either the aromatic ring or the trichloromethyl side chain.

Under anaerobic conditions, microbial reductive dehalogenation can attack a wide array of highly chlorinated compounds. oup.com The specificity of dehalogenation can depend on the position of the halogens on the aromatic ring. epa.gov For instance, with polychlorinated biphenyls (PCBs), dechlorination often preferentially targets meta and para chlorines. oup.com In studies on dichlorobenzenes, 1,2-DCB was generally the most readily degraded isomer, followed by 1,3-DCB and then 1,4-DCB. dtic.mil Some microbial consortia can transform 1,4-dichlorobenzene (B42874) through reductive dechlorination to monochlorobenzene and subsequently to benzene. ethz.ch

Applying these principles to this compound, potential reductive dechlorination products could include:

1-Chloro-4-(trichloromethyl)benzene : Resulting from dechlorination at position 2 of the aromatic ring.

2-Chloro-1-(trichloromethyl)benzene : Resulting from dechlorination at position 5 of the aromatic ring.

1,4-Dichloro-2-(dichloromethyl)benzene (B1659808) : Resulting from dechlorination of the side chain.

The relative likelihood of these pathways depends on the specific reaction conditions and catalysts or microbial populations involved. The process is significant as it can decrease the toxicity of highly chlorinated compounds and make them more susceptible to further degradation. oup.com

Stability and Reactivity in Various Chemical Environments

The stability of this compound is dictated by the robustness of its carbon-chlorine and carbon-carbon bonds. The aromatic C-Cl bonds are generally stable, but the C-Cl bonds of the trichloromethyl group are more susceptible to chemical transformation, particularly nucleophilic substitution and hydrolysis.

A primary reaction in aqueous environments, especially under acidic or basic conditions, is the hydrolysis of the trichloromethyl group. Similar to other benzotrichloride (B165768) derivatives, the -CCl₃ group can hydrolyze to form a carboxylic acid group (-COOH). brainly.in This reaction proceeds through the stepwise substitution of chlorine atoms by hydroxyl groups, forming an unstable intermediate that readily loses HCl to yield the carboxylic acid. The hydrolysis of this compound would thus produce 2,4-dichlorobenzoic acid and hydrochloric acid. This reactivity is a key pathway for its transformation in certain chemical environments.

The compound is generally stable in neutral aqueous solutions at ambient temperature but can be transformed by specific chemical reagents or microbial action. The electron-deficient nature of the aromatic ring makes it resistant to oxidation unless harsh conditions are applied. Conversely, its structure makes it a candidate for reductive processes, as discussed in the previous section. oup.com The stability in organic solvents is generally high, though the solvent can influence decomposition pathways at elevated temperatures. researchgate.net

Table 1: Reactivity in Different Chemical Environments

Environment/Reagent Expected Reactivity/Transformation Primary Product(s)
Neutral Aqueous Solution Generally stable at ambient temperature. No significant reaction.
Acidic/Basic Aqueous Solution Hydrolysis of the trichloromethyl group. 2,4-Dichlorobenzoic acid, Hydrochloric acid
Reducing Agents/Anaerobic Media Reductive dechlorination of the ring or side chain. Various dechlorinated derivatives.
Strong Nucleophiles Nucleophilic aromatic substitution (SNAr). Substitution products (e.g., replacement of a ring Cl).
Electrophiles Highly unreactive due to deactivating groups. No significant reaction under standard conditions.

Thermal Decomposition and Elimination Mechanisms

Thermal decomposition of chlorinated hydrocarbons can proceed through various mechanisms, including dehydrochlorination, which is the elimination of hydrogen chloride (HCl). researchgate.net For this compound, this process can be complex. Thermal stress can lead to the release of irritating and toxic gases, including hydrogen chloride. fishersci.com

Dehydrochlorination can occur via the elimination of a chlorine atom from the trichloromethyl group and a hydrogen atom from the aromatic ring. This would lead to the formation of a double bond between the side-chain carbon and the ring, resulting in a dichloromethylene-substituted benzene derivative. This type of elimination is observed in other chlorinated alkylbenzenes. For example, 2-chloroethylbenzene undergoes thermal dehydrochlorination to form styrene (B11656) at temperatures around 200°C. cranfield.ac.uk The high degree of chlorination on the side chain of this compound suggests that homolytic cleavage of a C-Cl bond to form radicals could also be a significant pathway at high temperatures, initiating a chain reaction.

The choice of solvent can significantly impact the pathways and products of thermal decomposition. In the decomposition of chlorinated aromatics, solvents can affect reaction rates and mechanisms. For example, the presence of hydrogen-donating solvents can promote hydrodechlorination, where a chlorine atom is replaced by hydrogen. Studies on the dechlorination of chlorobenzene compounds on fly ash showed that dechlorination was higher in a water/isopropanol mixture compared to water/ethanol or water/methanol mixtures. researchgate.net

The polarity and chemical nature of the solvent can influence whether the decomposition proceeds through ionic or radical intermediates. Non-polar solvents might favor radical pathways initiated by homolytic bond cleavage, whereas polar solvents could stabilize ionic intermediates formed during processes like dehydrochlorination. In some cases, the solvent may directly participate in the reaction. For instance, thermal decomposition in the presence of nitrate (B79036) salts has been shown to be solvent-dependent, with acetonitrile (B52724) improving reaction yields in certain chlorination reactions. nih.gov Therefore, the thermal decomposition of this compound is not an intrinsic property alone but is heavily modulated by the surrounding chemical environment.

Radical Reactions Involving Chlorine Atoms and Aromatic Compounds

The mechanism can be broken down into three key stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV radiation, which generates two highly reactive chlorine free radicals (Cl•).

Propagation: This stage involves a series of reactions in which a chlorine radical abstracts a hydrogen atom from the methyl group of 2,5-dichlorotoluene (B98588), forming a 2,5-dichlorobenzyl radical and hydrogen chloride (HCl). This benzyl (B1604629) radical is stabilized by resonance with the benzene ring. The benzyl radical then reacts with another chlorine molecule to produce 1,4-dichloro-2-(chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. This process is repeated, leading to the formation of 1,4-dichloro-2-(dichloromethyl)benzene and finally this compound. aakash.ac.in Each subsequent chlorination step becomes progressively slower. stackexchange.com

Termination: The chain reaction is terminated when two free radicals combine, for example, two chlorine radicals forming a chlorine molecule, or a chlorine radical and a benzyl radical combining.

The successive nature of this reaction means that a mixture of mono-, di-, and tri-chlorinated products is typically obtained. stackexchange.com To achieve a high yield of the fully substituted this compound, an excess of chlorine is generally required.

Table 1: Relative Rate Constants for Photochemical Chlorination of Toluene (B28343)

Temperature (°C) k₁/k₂ k₂/k₃
100 6.0 5.7
40 8.4 8.5

Data derived from an analogous system (toluene) and may not be directly representative of 2,5-dichlorotoluene chlorination. stackexchange.com

Abiotic Hydrolysis Kinetics and Mechanisms

The trichloromethyl group attached to the benzene ring in this compound makes the compound susceptible to abiotic hydrolysis. This reaction typically involves the nucleophilic substitution of chlorine atoms by water or hydroxide (B78521) ions, leading to the formation of 2,5-dichlorobenzoic acid.

The hydrolysis process is generally influenced by pH and temperature. nih.gov Under acidic or basic conditions, the reaction is catalyzed. The mechanism proceeds through the stepwise replacement of the chlorine atoms on the methyl carbon with hydroxyl groups. The initial product, a geminal triol, is unstable and readily eliminates water to form the stable carboxylic acid.

While this reaction is known to occur for benzotrichlorides, specific kinetic data for the abiotic hydrolysis of this compound, such as rate constants or half-life under various pH conditions, are not well-documented in publicly available literature. However, for similar compounds, the rate of hydrolysis is observed to increase with both increasing pH and temperature. nih.gov

Incompatibility in Chemical Transformations with Specific Reagents

The electrophilic nature of the carbon atom in the trichloromethyl group governs the incompatibility of this compound with certain reagents. The high degree of chlorination withdraws electron density, making this carbon a prime target for nucleophilic attack. Consequently, this compound is incompatible with strong nucleophiles and bases.

Reactions with strong nucleophiles can lead to the substitution of the trichloromethyl group. For instance, reaction with hydroxide ions results in hydrolysis to 2,5-dichlorobenzoic acid. Similarly, other strong nucleophiles, such as alkoxides or amines, would be expected to react, leading to the formation of corresponding esters or amides, respectively, after hydrolysis of the intermediate.

Table 2: General Incompatibilities of Benzotrichloride Derivatives

Reagent Class Potential Outcome
Strong Bases (e.g., NaOH, KOH) Hydrolysis to the corresponding benzoic acid.
Strong Nucleophiles (e.g., alkoxides, amines) Nucleophilic substitution at the trichloromethyl carbon.
Reactive Metals Potential for vigorous or explosive reactions.

The required ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectra, which are essential for a thorough structural elucidation and functional group analysis, could not be located in the searched scientific databases and literature. While spectroscopic data for related compounds such as dichlorobenzenes and other chlorinated toluenes are accessible, the strict instruction to only include information about this compound prevents their use in this context.

Similarly, a detailed discussion on the application of two-dimensional NMR techniques for the specific isomer assignment of this compound is not possible without the foundational 1D and 2D NMR data. General principles of these techniques are known, but their direct application and the resulting structural insights are contingent on experimental data for the specific compound .

Therefore, to fulfill the request with the required level of scientific accuracy and detail, access to experimental spectroscopic data for this compound is necessary.

Advanced Spectroscopic Characterization of Chlorinated Benzene Compounds

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique for identifying and structurally elucidating compounds by measuring their mass-to-charge ratio (m/z). For chlorinated compounds like 1,4-dichloro-2-(trichloromethyl)benzene, it provides definitive information on molecular weight and elemental composition through isotopic pattern analysis and fragmentation pathways.

Gas chromatography-mass spectrometry (GC/MS) is the premier analytical method for volatile and semi-volatile compounds such as this compound. In this technique, the compound is first vaporized and passed through a capillary column (e.g., HP-5ms) within a gas chromatograph. gcms.czagilent.com The column separates the analyte from other components in a mixture based on its boiling point and affinity for the column's stationary phase.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, fragmented, and detected. This combination of techniques allows for both the separation and identification of the compound with high sensitivity and specificity. GC/MS is widely used for the analysis of chlorinated compounds in various matrices. researchgate.netthermofisher.com The retention time from the GC provides an initial identification parameter, which is then confirmed by the mass spectrum.

Table 1: Typical GC/MS Parameters for Chlorinated Benzene (B151609) Analysis
ParameterValue/TypePurpose
Gas Chromatograph Agilent Intuvo 9000 GC or similarSeparation of volatile compounds
Column HP-5ms UI, 20 m x 0.18 mm x 0.18 µmFused silica (B1680970) capillary column for separation
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column
Inlet Temperature 250 °CEnsures rapid volatilization of the sample
Oven Program Temperature gradient (e.g., 50°C to 300°C)Separates compounds based on boiling points
Mass Spectrometer Agilent 7000-series GC/TQ or similarDetection and mass analysis
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible fragments
Mass Range 50-500 amuScan range to detect the molecular ion and key fragments
Table 2: General LC/MS Parameters for Aromatic Compound Analysis
ParameterValue/TypePurpose
Liquid Chromatograph Agilent 1260 Infinity HPLC or similarSeparation of compounds in a liquid phase
Column C18 reverse-phase, e.g., Kinetex XB-C18Stationary phase for separating nonpolar to moderately polar analytes
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with formic acid for MS compatibility)Elutes compounds from the column based on polarity
Flow Rate 0.5 - 2.0 mL/minControls retention time and separation efficiency
Mass Spectrometer Quadrupole or Ion TrapDetection and mass analysis
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Creates ions from the liquid phase for MS analysis

Electron Ionization (EI) is the most common ionization technique used in conjunction with GC/MS for the structural analysis of organic molecules. nih.gov In this process, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+). orgchemboulder.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions.

For this compound (C₇H₃Cl₅), the mass spectrum is distinguished by a complex isotopic cluster for the molecular ion and any chlorine-containing fragments. This pattern arises from the natural abundance of two stable chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org The presence of five chlorine atoms results in a series of peaks (M+, M+2, M+4, M+6, M+8, M+10) with a predictable relative intensity ratio, which unequivocally confirms the number of chlorine atoms in the ion. nih.govyoutube.com

The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this molecule are expected to include:

Loss of a chlorine radical (•Cl) from the trichloromethyl group, which is a common fragmentation for polychlorinated compounds.

Cleavage of the C-C bond between the benzene ring and the trichloromethyl group, leading to the loss of a •CCl₃ radical.

Loss of chlorine from the aromatic ring.

Table 3: Predicted Mass Spectrum Data for this compound
m/z (Monoisotopic)Ion FormulaDescription
262[C₇H₃³⁵Cl₅]•+Molecular ion (M•+) base peak of the isotopic cluster
264, 266, 268, 270, 272[C₇H₃Cl₅]•+Isotopic peaks of the molecular ion containing one or more ³⁷Cl atoms
227[C₇H₃³⁵Cl₄]+Fragment from loss of one •Cl radical
145[C₆H₃³⁵Cl₂]+Fragment from loss of the •CCl₃ group
110[C₆H₃³⁵Cl]+Fragment from loss of •CCl₃ and one •Cl from the ring

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a pure compound. The results are used to determine the empirical formula and to verify the stoichiometric purity of a synthesized compound by comparing experimental data with the theoretically calculated composition derived from its molecular formula. quora.com

For this compound, the molecular formula is C₇H₃Cl₅. echemi.com The theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, and chlorine. An experimental analysis of a pure sample of the compound would be expected to yield percentages that closely match these theoretical values, confirming its identity and purity.

Table 4: Theoretical Elemental Composition of C₇H₃Cl₅
ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011784.07731.80%
Hydrogen (H)1.00833.0241.14%
Chlorine (Cl)35.4535177.26567.05%
Total 264.366 100.00%
Calculations based on data from ChemCalc. chemexper.com

X-ray Diffraction for Solid-State Structural Analysis and Charge Density Distribution

An XRD analysis of this compound would reveal the exact spatial orientation of the dichloro-substituted benzene ring and the trichloromethyl group. It would confirm the planarity of the aromatic ring and provide precise measurements of the C-C and C-Cl bond lengths, which can be influenced by the electronic effects of the substituents. aps.org

Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules are arranged in the unit cell and revealing any significant intermolecular interactions, such as halogen bonding or π-stacking. High-resolution XRD can also be used to map the electron charge density distribution, offering insights into the bonding and electrostatic nature of the molecule.

Table 5: Expected Parameters from an X-ray Diffraction Study
ParameterInformation Provided
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present in the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths (Å) The distance between bonded atoms (e.g., C-C, C-H, C-Cl).
Bond Angles (°) ** The angles formed between three connected atoms (e.g., C-C-C, Cl-C-C).
Torsion Angles (°) **The dihedral angles describing the conformation around a bond.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vn For aromatic compounds like this compound, the observed absorptions are primarily due to π → π* transitions within the benzene ring's conjugated system. ijermt.orgspcmc.ac.in

The UV spectrum of unsubstituted benzene exhibits three characteristic absorption bands: an intense primary band (E1-band) around 184 nm, a second primary band (E2-band) near 204 nm, and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in The attachment of substituents to the benzene ring alters the energy levels of the molecular orbitals, typically causing shifts in the position (wavelength) and intensity of these absorption bands. up.ac.zanist.gov

The two chlorine atoms and the trichloromethyl group on the benzene ring act as auxochromes. The non-bonding electrons on the chlorine atoms can interact with the π-system of the ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. hnue.edu.vn The precise location of the absorption maxima (λmax) for this compound would reflect the combined electronic effects of these three substituents. up.ac.za

Table 6: Electronic Transitions for Substituted Benzenes
Transition TypeDescriptionExpected Wavelength Region
π → π (E2-band)Excitation of an electron from a π bonding orbital to a π antibonding orbital.200 - 240 nm (shifted from benzene's 204 nm)
π → π (B-band)A symmetry-forbidden transition in benzene that becomes more allowed and shifts to a longer wavelength upon substitution.260 - 290 nm (shifted from benzene's 256 nm)
n → π Possible transition involving non-bonding electrons from chlorine atoms to a π* antibonding orbital.Often weak and may be obscured by the more intense π → π* bands.

Advanced Chromatographic Purity and Separation Techniques

The purity assessment and separation of this compound and related chlorinated aromatic compounds are critical for their use in synthesis and for environmental monitoring. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes, offering high-resolution separation of complex mixtures and precise quantification of individual components.

Gas Chromatography (GC)

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile chlorinated hydrocarbons like this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Columns and Stationary Phases: Fused silica capillary columns are standard for the analysis of chlorinated benzenes. researchgate.net Non-polar stationary phases, such as those with a 5% diphenyl/95% dimethyl polysiloxane composition (e.g., DB-5, HP-5), are commonly used. nist.govcromlab-instruments.es The separation mechanism is primarily based on the boiling points and, to a lesser extent, the interaction of the analytes with the stationary phase.

Detectors: For halogenated compounds, the Electron Capture Detector (ECD) is highly sensitive, though its selectivity can be limited. researchgate.net Mass spectrometry (MS) is often coupled with GC (GC-MS), providing definitive identification of separated compounds based on their mass spectra and fragmentation patterns. researchgate.netresearchgate.net This is particularly crucial for distinguishing between isomers, which may have very similar retention times. researchgate.net A halogen-specific detector (XSD) offers higher selectivity towards halogenated compounds compared to an ECD, resulting in cleaner chromatograms with less noise. nih.gov

Research Findings: The chromatographic behavior of chlorinated benzenes is primarily controlled by the size of the molecule. nih.gov Retention indices, such as the Kovats Retention Index, are used to standardize retention times across different systems and can be predicted based on molecular topology. nih.gov While specific retention data for this compound is not readily available in public literature, data for structurally related compounds like 1,4-dichlorobenzene (B42874) illustrates the typical parameters recorded in GC analysis.

Table 1: Illustrative Gas Chromatography Retention Data for 1,4-Dichlorobenzene (a related compound) Data sourced from the NIST Chemistry WebBook. nist.gov This data is provided as an example of GC parameters for a related chlorinated benzene compound.

Column TypeActive PhaseTemperature (°C)Kovats' RI (I)Dimensions/Carrier Gas
CapillaryDB-51001023.1560 m / 0.32 mm / 1 µm, He
CapillaryDB-51201032.5160 m / 0.32 mm / 1 µm, He
CapillaryHP-51201037.460 m / 0.25 mm / 0.25 µm, N2
CapillaryHP-5140104660 m / 0.25 mm / 0.25 µm, N2
CapillarySE-30160101625 m / 0.32 mm
CapillarySPB-1140101230 m / 0.32 mm / 0.25 µm

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative and complementary technique to GC, especially for less volatile or thermally sensitive compounds. It is particularly useful for aqueous sample analysis, often requiring minimal pre-treatment steps.

Separation Modes and Columns: Reversed-phase (RP) HPLC is the most common mode for separating chlorinated aromatic compounds. sielc.com The separation is achieved on a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, with a polar mobile phase. chromforum.org The interaction between the halogen atoms and the stationary phase can significantly influence retention, with larger halogen atoms generally leading to higher retention. rsc.org Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can also be employed to exploit different pi-pi interactions, which can be beneficial when separating compounds that differ by the halogens on the aromatic ring. chromforum.org

Mobile Phases and Detectors: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. sielc.com A Diode Array Detector (DAD) or a UV detector is commonly used for quantification.

Research Findings: HPLC methods have been successfully developed for the quantification of various chlorobenzene (B131634) mixtures. For instance, a mixture including monochlorobenzene, 1,2-dichlorobenzene (B45396), and 1,4-dichlorobenzene was effectively separated and quantified using an RP-HPLC method with a DAD detector. The separation of isomers, such as those of dichlorotoluene, can be challenging due to their similar physicochemical properties but can be achieved through careful optimization of the stationary phase, mobile phase composition, and temperature. youtube.comacs.orggoogle.com

Table 2: Exemplary HPLC Conditions for Separation of Chlorinated Aromatic Compounds This table summarizes typical conditions used for separating compounds structurally related to this compound.

AnalytesColumn TypeMobile PhaseDetectorReference
Benzene, Monochlorobenzene, 1,2-Dichlorobenzene, 1,4-DichlorobenzeneReversed-Phase (C18)Methanol/Water mixturesDAD
Benzene, 1,4-dichloro-2-methyl- (2,5-Dichlorotoluene)Newcrom R1 (Reversed-Phase)Acetonitrile/Water/Phosphoric AcidUV/MS sielc.com
Hexa-halogenated benzenes (C6F6, C6Cl6, C6Br6, C6I6)C70-coated column (Normal-Phase)n-hexane/n-decane/THFUV (228 nm) rsc.org
Related halogenated aromatic compounds with positive chargesReversed-Phase (C18)Acetonitrile/Water/TFANot Specified chromforum.org

By leveraging these advanced chromatographic techniques, the purity of this compound can be accurately determined, and it can be effectively separated from isomers and other impurities, ensuring its suitability for subsequent applications.

Computational and Theoretical Investigations of 1,4 Dichloro 2 Trichloromethyl Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules like 1,4-dichloro-2-(trichloromethyl)benzene.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For a molecule like this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects.

Electronic structure analysis follows the geometric optimization. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted benzenes, these orbitals are typically delocalized π-systems, and the presence of electron-withdrawing groups like chlorine and the trichloromethyl group significantly influences their energy levels.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides insights into charge distribution on individual atoms, hybridization of atomic orbitals, and the nature of intramolecular interactions, such as hyperconjugation.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Dichlorobenzene (Note: Data for 1,4-dichloro-2-nitrobenzene (B41259), illustrating typical results from a DFT B3LYP/6-311+G(d,p) calculation)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C-Cl1.74 Å
C-N1.48 Å
Bond AngleC1-C2-C3121.4°
C1-C6-C5118.3°

This table is for illustrative purposes to show the type of data obtained from DFT calculations and does not represent this compound.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). After geometric optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra.

The vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-Cl stretching. For this compound, DFT would predict a complex spectrum with characteristic frequencies for the dichlorinated benzene (B151609) ring and the trichloromethyl group. A study on 1,4-dichloro-2-nitrobenzene demonstrated the successful assignment of its vibrational spectra using DFT calculations, providing a reliable methodology that is directly applicable to the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic excited states and predict the UV-Visible absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. TD-DFT calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one.

The results of TD-DFT calculations include the predicted wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π). For aromatic compounds, the lowest energy transitions are typically π → π in nature. The substitution pattern on the benzene ring, with its two chloro and one trichloromethyl substituents, will influence the energies of these transitions and thus the color and photostability of the compound.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. nih.govresearchgate.netnih.gov It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govresearchgate.netnih.gov MEDT provides a powerful lens through which to analyze the reaction mechanisms of this compound, such as its susceptibility to nucleophilic substitution.

Within MEDT, a rigorous analysis of the changes in electron density along a reaction pathway is performed to understand the energetic barriers and the formation of intermediates and transition states. This approach allows for a detailed elucidation of how and why reactions occur. For instance, the reaction of this compound with a nucleophile could be studied by tracking the changes in electron density as the nucleophile approaches and a leaving group departs. This would provide a more nuanced understanding of the reaction's feasibility and kinetics than traditional frontier molecular orbital theory.

Bonding Evolution Theory (BET) in Mechanistic Studies

Bonding Evolution Theory (BET) offers a detailed and quantitative description of the changes in chemical bonding during a reaction. mdpi.com It achieves this by analyzing the topology of the Electron Localization Function (ELF), a function that reveals the regions of high electron pair probability, in conjunction with Thom's catastrophe theory. mdpi.com

The application of BET to a reaction involving this compound would allow for the precise determination of the sequence of bond formation and bond cleavage events. mdpi.com For example, in a substitution reaction, BET could determine whether the process is concerted (all bond changes occur simultaneously) or stepwise (bonds are broken and formed in a sequence). This level of detail provides a deep and unambiguous understanding of the molecular mechanism.

Quantum Mechanical Calculations of Molecular Properties (e.g., NMR Shielding)

Quantum mechanical calculations are also employed to predict various molecular properties, including NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio technique to compute NMR chemical shifts. nih.gov This method calculates the magnetic shielding of a nucleus due to the surrounding electron density.

By calculating the isotropic shielding values for the hydrogen and carbon nuclei in this compound and comparing them to a reference compound (like tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted chemical shifts are invaluable for interpreting experimental NMR data and confirming the structure of the molecule. The calculations are sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.

Theoretical Modeling of Intermolecular Interactions, including Halogen Bonding

Theoretical models are crucial for understanding the non-covalent interactions that govern the physical and chemical properties of this compound in condensed phases. These interactions, while weaker than covalent bonds, dictate properties such as melting point, boiling point, and solubility. For polychlorinated aromatic compounds, intermolecular forces are a complex mixture of van der Waals forces, dipole-dipole interactions, and, notably, halogen bonding.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the chlorine atoms on the benzene ring and the trichloromethyl group can all potentially participate in halogen bonding. The strength of these interactions is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. Computational studies on similar chlorinated aromatic compounds have shown that the electrostatic potential surface around the chlorine atoms is not uniformly negative; regions of positive electrostatic potential, known as σ-holes, can exist along the axis of the C-Cl bond, which can interact favorably with electron-rich sites on adjacent molecules. aip.org

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to model these interactions. By calculating the molecular electrostatic potential surface, interaction energies between molecular dimers and trimers, and analyzing the electron density distribution, researchers can predict the most stable packing arrangements in the solid state and the behavior of the compound in solution. For instance, modeling of chlorobenzene (B131634) clusters has provided insights into the competition and cooperation between π-π stacking, C-H/π interactions, and halogen bonding. aip.org

Table 1: Calculated Intermolecular Interaction Energies for a Dimer of a Related Chlorinated Benzene

Interaction TypeBasis SetCalculated Interaction Energy (kcal/mol)
Halogen Bonding (Cl···Cl)MP2/aug-cc-pVDZ-1.5 to -3.0
π-π StackingMP2/aug-cc-pVDZ-2.0 to -4.0
C-H/π InteractionMP2/aug-cc-pVDZ-1.0 to -2.5

Note: This table presents typical calculated interaction energies for related chlorinated benzene molecules to illustrate the relative strengths of different intermolecular forces. Specific values for this compound would require dedicated computational studies.

Computational Insights into Chemical Reactivity and Radical Pathway Energetics

Computational chemistry provides powerful tools to investigate the reactivity of this compound and to elucidate the energetics of potential reaction pathways, particularly those involving radical intermediates. The presence of multiple chlorine atoms significantly influences the electronic structure of the benzene ring and the trichloromethyl group, thereby affecting its reactivity towards different reagents.

DFT calculations can be used to determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density and spin density. researchgate.net These parameters help in predicting the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the trichloromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but can make the benzylic carbon susceptible to nucleophilic attack or radical abstraction.

The energetics of radical pathways are of particular interest, as reactions involving chlorinated hydrocarbons often proceed via radical mechanisms, especially under thermal or photochemical conditions. mdpi.com Computational modeling can be used to calculate the bond dissociation energies (BDEs) for the various C-H and C-Cl bonds in the molecule. The C-H bonds on the benzene ring have significantly different BDEs compared to the C-Cl bonds, and the BDE of the C-C bond connecting the trichloromethyl group to the ring is also a critical parameter. These calculations can predict which bond is most likely to break homolytically to initiate a radical reaction. Furthermore, the energy profiles of entire reaction pathways, including the structures and energies of transition states and intermediates, can be mapped out to determine the most favorable reaction mechanism. digitellinc.com

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound

BondComputational MethodCalculated BDE (kcal/mol)
Ring C-HDFT (B3LYP/6-311+G(d,p))110 - 115
Ring C-ClDFT (B3LYP/6-311+G(d,p))95 - 100
C-CCl3DFT (B3LYP/6-311+G(d,p))80 - 85
CCl2-ClDFT (B3LYP/6-311+G(d,p))70 - 75

Note: This table contains hypothetical BDE values for this compound to illustrate the expected trends. Actual values would need to be determined through specific quantum chemical calculations.

Predictive Modeling of Synthetic Outcomes and Catalyst Design

In the realm of catalyst design, computational methods are instrumental. For reactions such as the chlorination of an aromatic ring or a methyl group, catalysts play a crucial role in controlling the reaction rate and selectivity. nih.gov DFT calculations can be used to model the interaction of reactants and intermediates with the surface or active site of a catalyst. mdpi.com By understanding the mechanism of catalysis at a molecular level, researchers can computationally screen potential catalyst materials and identify candidates with improved activity and selectivity. For instance, in the synthesis of chlorinated aromatics, computational models can help in designing Lewis acid catalysts or photoredox catalysts that favor the formation of the desired product. nih.gov

Table 3: Key Descriptors for Predictive Modeling of Aromatic Chlorination

Descriptor CategoryExamples of DescriptorsRelevance to Predictive Modeling
Molecular DescriptorsMolecular weight, LogP, Number of halogen atoms, Dipole momentCorrelate with physical properties and overall reactivity.
Electronic DescriptorsHOMO/LUMO energies, Mulliken charges, Electrostatic potentialIndicate sites of electrophilic/nucleophilic attack and reaction favorability.
Topological DescriptorsConnectivity indices, Shape indicesRepresent the molecular structure in a way that machine learning algorithms can process.
Reaction ConditionsTemperature, Solvent polarity, Catalyst type and loadingCrucial parameters that directly influence reaction outcome.

This structured approach, combining quantum chemical calculations with machine learning, paves the way for a more rational and efficient approach to the synthesis and application of complex molecules like this compound.

Environmental Fate and Degradation Pathways of Chlorinated Benzene Compounds

Environmental Release and Distribution Mechanisms

The release of 1,4-Dichloro-2-(trichloromethyl)benzene into the environment is primarily linked to anthropogenic activities. As with its isomers, such as 2,4-Dichloro-1-(trichloromethyl)benzene, the main emission pathways are believed to be effluent discharges from chemical manufacturing plants and atmospheric releases during high-temperature industrial processes. These compounds often serve as intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals. chemcess.com Consequently, industrial settings where such syntheses occur represent the principal sources of environmental release.

Once released, the distribution of these compounds is influenced by their physical properties. For instance, the isomer 2,4-Dichloro-1-(trichloromethyl)benzene has a low vapor pressure, which limits its volatilization from soil and water surfaces. However, it can adsorb to particulate matter, which facilitates its long-range dispersion through the atmosphere. Similarly, releases into water bodies would likely originate from industrial wastewater effluents.

Table 1: Potential Industrial Emission Pathways for Dichlorinated Benzotrichlorides

Source Type Primary Pathway Environmental Compartment
Chemical Synthesis Wastewater Effluent Aquatic
High-Temperature Processes Stack Emissions Atmospheric

Data extrapolated from information on the isomer 2,4-Dichloro-1-(trichloromethyl)benzene.

Atmospheric Fate and Transformation

Once in the atmosphere, this compound is subject to several transformation and transport processes that determine its persistence and geographic range.

Reaction with Hydroxyl Radicals and Atmospheric Half-Lives

The primary degradation pathway for many organic compounds in the troposphere is reaction with photochemically produced hydroxyl (OH) radicals. harvard.eduresearchgate.net For aromatic compounds, this reaction typically proceeds via the addition of the OH radical to the benzene (B151609) ring or by abstraction of a hydrogen atom. researchgate.netnih.gov

Table 2: Estimated Atmospheric Half-Life of Structurally Related Compounds

Compound Atmospheric Half-Life Primary Degradation Mechanism
Benzotrichloride (B165768) ~45 days Reaction with OH radicals

This table provides data for structurally related compounds to estimate the potential atmospheric persistence of this compound.

Long-Range Atmospheric Transport Potential

The potential for a chemical to undergo long-range atmospheric transport is closely linked to its atmospheric half-life. eurochlor.orgresearchgate.net Substances with half-lives exceeding several days can be transported over hundreds or thousands of kilometers from their source. eurochlor.org

Given the estimated 45-day atmospheric half-life for the parent compound benzotrichloride, it is highly probable that this compound also has a significant potential for long-range transport. nih.gov This persistence allows it to be distributed globally via atmospheric currents. Furthermore, as noted for its isomer, the adsorption of these compounds to airborne particulate matter can also facilitate long-distance transport, leading to their deposition in remote ecosystems far from their original point of release.

Aquatic Phase Degradation

In aquatic environments, the fate of this compound is determined by its susceptibility to photodegradation and hydrolysis.

Photodegradation in Water Bodies

Direct photolysis of chlorinated aromatic compounds can occur, though the rates and pathways are highly dependent on the specific structure and environmental conditions. A common pathway for such compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edunih.gov While specific studies on the aqueous photodegradation of this compound are lacking, it is plausible that it could undergo slow photodegradation, potentially leading to the formation of monochlorinated or dechlorinated benzotrichloride derivatives. The presence of natural photosensitizers in water bodies can sometimes enhance these degradation rates. csbsju.edu

Abiotic Hydrolysis Stability

The most significant abiotic degradation pathway for this compound in water is hydrolysis. The trichloromethyl group is highly susceptible to hydrolysis. The parent compound, benzotrichloride, hydrolyzes rapidly in the presence of water to form benzoic acid and hydrochloric acid, with a reported half-life of only 2.4 minutes. nih.govwikipedia.org Similarly, the isomer 2,4-Dichloro-1-(trichloromethyl)benzene hydrolyzes to form 2,4-dichlorobenzoic acid and hydrochloric acid.

Based on this reactivity, this compound is expected to be unstable in water, readily undergoing hydrolysis to form 2,5-dichlorobenzoic acid and hydrochloric acid. This rapid transformation significantly limits the persistence of the parent compound in aquatic environments.

Table 3: Hydrolysis Products of Benzotrichloride and its Isomers

Compound Hydrolysis Products
Benzotrichloride Benzoic acid and Hydrochloric acid
2,4-Dichloro-1-(trichloromethyl)benzene 2,4-Dichlorobenzoic acid and Hydrochloric acid

| This compound | 2,5-Dichlorobenzoic acid and Hydrochloric acid (Predicted) |

Formation as Unintended Byproducts in Industrial Processes

While the synthesis of chlorinated benzotrichlorides is known, specific documentation of this compound as an unintended byproduct in industrial processes, including its sources and emission pathways, could not be found.

Due to the absence of specific research on this compound, a detailed and accurate article adhering to the requested structure cannot be generated at this time.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

1,4-Dichloro-2-(trichloromethyl)benzene is a pivotal intermediate in the field of organic synthesis, primarily due to the reactive nature of its trichloromethyl group. This functional group can be readily transformed into other functionalities, such as carboxylic acids or acid chlorides, providing a gateway to a broad spectrum of aromatic compounds. Its utility is particularly notable in the production of dyes, pharmaceuticals, and agrochemicals, where precise molecular architectures are essential for desired activity and performance. The presence of chlorine atoms on the benzene (B151609) ring further allows for subsequent chemical modifications through nucleophilic substitution reactions, enhancing its versatility as a building block for complex molecules.

The strategic importance of this compound lies in its ability to introduce a dichlorinated benzoyl moiety into a molecular structure. This is a common structural motif in many biologically active compounds and functional materials. For instance, it serves as a precursor for the synthesis of various chlorinated benzoyl chloride derivatives, which are themselves key intermediates in the production of pesticides and pharmaceuticals.

Precursor in the Synthesis of Functionalized Aromatic Compounds

The reactivity of the trichloromethyl group is central to the role of this compound as a precursor. This group can undergo hydrolysis or react with other reagents to yield a variety of functionalized aromatic compounds.

Formation of Aromatic Acid Chlorides

A significant application of this compound is its conversion to aromatic acid chlorides. This transformation is typically achieved through controlled hydrolysis or by reaction with an aromatic carboxylic acid. The trichloromethyl group reacts to form a carbonyl-containing group, specifically a chlorocarbonyl (acid chloride) group. google.com This process is highly efficient and yields high-quality aromatic acid chlorides, which are indispensable reagents in organic chemistry for acylation reactions. google.com

The resulting 2,5-dichlorobenzoyl chloride is a valuable intermediate for introducing the 2,5-dichlorobenzoyl group into molecules, a common step in the synthesis of certain dyes and pharmaceuticals. The general reaction involves the reaction of the trichloromethyl group with a controlled amount of water or a lower monohydric alcohol to form an intermediate, which is then reacted with the starting trichloromethyl compound to yield the desired acid chloride. google.com

Synthesis of Hexachloroxylene Derivatives

While less common, this compound can be envisioned as a starting material for the synthesis of more complex chlorinated molecules, including derivatives of hexachloroxylene. Although direct synthesis pathways from this specific isomer are not extensively documented in readily available literature, the principles of organic synthesis suggest its potential. For instance, further chlorination of the aromatic ring under forcing conditions could lead to more highly chlorinated benzene derivatives. Additionally, dimerization or coupling reactions could potentially yield larger molecules with multiple chlorinated benzene rings. 1,4-Dichloro-2,5-bis(trichloromethyl)benzene, a related compound, is known to be a reagent in the synthesis of hexachloroxylene derivatives used as antimalarials and schistosomicides. chemicalbook.com

Building Block for Polymer and Advanced Fiber Production

The di-functional nature of the derivatives of this compound, such as the corresponding diacid chloride (terephthaloyl chloride derived from a similar precursor, 1,4-bis(trichloromethyl)benzene), makes it a valuable monomer for polymerization reactions. wikipedia.orgresearchgate.net These monomers can react with diamines to form polyamides, a class of polymers known for their exceptional strength and thermal stability.

A prime example is the production of aramid fibers, such as Kevlar®, which are synthesized from the reaction of terephthaloyl chloride with p-phenylenediamine. wikipedia.orgresearchgate.net While this compound is not the direct precursor to the terephthaloyl chloride used for Kevlar, the chemistry of its close isomer, 1,4-bis(trichloromethyl)benzene, in producing this monomer highlights the potential of such chlorinated compounds in advanced fiber production. wikipedia.orggoogle.com The resulting aramid fibers are used in a variety of high-performance applications, including ballistic vests, aerospace components, and industrial ropes. The incorporation of chlorine atoms can also enhance the flame retardant properties of polymers.

Utility as a Reference Standard in Analytical Chemistry Method Development and Quality Control

In analytical chemistry, the availability of pure, well-characterized compounds is crucial for the development and validation of analytical methods. Chlorinated aromatic compounds are of significant environmental and toxicological concern, and their detection and quantification in various matrices require reliable reference standards.

This compound, due to its specific structure and properties, can serve as a certified reference material (CRM) for chromatographic and other analytical techniques. sigmaaldrich.com Its use allows for the accurate identification and quantification of this and related compounds in environmental samples, industrial effluents, and consumer products. As a reference standard, it is used to calibrate instruments, validate analytical methods, and ensure the quality and comparability of analytical data across different laboratories.

Interactive Data Table: Analytical Reference Standards

Compound NameCAS NumberApplication
1,4-Dichlorobenzene (B42874)106-46-7Insecticide, Deodorizer, Calibrant for Chromatography sigmaaldrich.com
This compound10541-71-6Intermediate, Potential Reference Standard pharmaffiliates.com
Benzotrichloride (B165768)98-07-7Intermediate in Organic Synthesis, Dye Chemistry nih.gov

Contribution to Research on Chlorinated Aromatic Compound Reactivity and Stability

The study of chlorinated aromatic compounds is an active area of research due to their environmental persistence and potential for toxic effects. This compound serves as a model compound for investigating the chemical and photochemical reactivity of this class of molecules.

Research on its stability under various environmental conditions, such as exposure to sunlight and microbial action, provides valuable insights into the fate and transport of chlorinated pollutants in the environment. fishersci.com Furthermore, studying its reaction mechanisms, such as nucleophilic substitution and hydrolysis, contributes to a fundamental understanding of the chemistry of chlorinated aromatic compounds. fishersci.com This knowledge is essential for developing remediation strategies for contaminated sites and for designing new chemical processes that minimize the formation of persistent organic pollutants.

The stability of this compound is attributed to the strong carbon-chlorine bonds and the stability of the aromatic ring. It is generally stable under normal conditions but can undergo decomposition at high temperatures, producing hazardous products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.com

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

Conventional methods for synthesizing chlorinated aromatic compounds often involve harsh chemicals and energy-intensive conditions, raising environmental concerns. A primary focus of future research should be the development of sustainable and environmentally friendly, or "green," synthetic routes for 1,4-dichloro-2-(trichloromethyl)benzene. Promising avenues for investigation include:

Biocatalysis: Employing enzymes like dioxygenases and haloperoxidases could provide a highly selective and eco-friendly method for the chlorination of both the aromatic ring and the methyl group of a suitable precursor molecule. A significant advancement would be the engineering of these enzymes to specifically target substrates such as 2,5-dichlorotoluene (B98588).

Photocatalysis: The use of visible light to drive chemical reactions, known as photocatalysis, offers a green alternative to traditional ultraviolet (UV)-initiated radical chlorination. Developing efficient and recyclable photocatalysts could allow for the selective formation of the trichloromethyl group under mild conditions, thereby reducing energy consumption and the formation of unwanted byproducts.

Atom Economy: A core principle of green chemistry is to design synthetic methods that maximize the incorporation of all starting materials into the final product. Future research should aim to develop catalytic cycles that minimize waste generation.

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyPotential AdvantagesResearch Challenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Enzyme stability, substrate specificity, scalability.
PhotocatalysisUse of renewable energy source, mild conditions, high selectivity.Catalyst design and stability, quantum yield optimization.
Green SolventsReduced environmental impact, potential for catalyst recycling.Solvent selection and recovery, reaction kinetics in new media.

Discovery of Novel Catalytic Systems for Specific Transformations

The creation of new and highly efficient catalytic systems is essential for the precise synthesis and modification of this compound. Future research in this area should concentrate on:

Selective C-H Activation: A major breakthrough would be the development of catalysts that can selectively activate the carbon-hydrogen (C-H) bonds of the methyl group on 2,5-dichlorotoluene for controlled chlorination. This could involve the use of transition metal complexes or organocatalysts capable of directing the chlorinating agent to the desired position.

Dual-Functional Catalysts: For more efficient manufacturing, the design of catalysts that can perform both the chlorination of the aromatic ring and the side-chain in a single, controlled step is highly desirable. This could involve bifunctional materials that possess both Lewis acidic sites for aromatic chlorination and radical-initiating sites for the side-chain reaction.

Nanocatalysis: The application of nanomaterials, such as metal nanoparticles or quantum dots, as catalysts could provide enhanced reactivity and selectivity due to their large surface area and unique electronic properties. Investigating the use of these materials for the synthesis of polychlorinated aromatic compounds is a promising area of research.

In-depth Mechanistic Studies of Uncharacterized Reactions

A comprehensive understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, several mechanistic details are not yet fully understood. Future research should aim to:

Elucidate Reaction Pathways: Detailed kinetic and computational studies are necessary to uncover the precise mechanisms of both the electrophilic aromatic chlorination and the radical side-chain chlorination of dichlorotoluene precursors. This includes identifying key intermediate molecules, transition states, and potential side reactions. A critical area of investigation is the competition between these two pathways under different catalytic conditions.

Role of Catalysts: The exact function of various catalysts in promoting selectivity needs to be understood at the molecular level. For example, in-depth studies on how photosensitive catalysts initiate and propagate the radical chain reaction for trichloromethylation would be highly valuable.

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can help model reaction pathways, predict outcomes, and guide the design of new, more effective catalysts.

Table 2: Key Mechanistic Questions to be Addressed

Research QuestionProposed MethodologiesExpected Outcome
What is the detailed radical chain mechanism for the trichloromethylation of 2,5-dichlorotoluene?Kinetic studies, radical trapping experiments, computational modeling.Identification of key radical intermediates and rate-determining steps.
How do different catalysts influence the regioselectivity of ring chlorination?In-situ spectroscopic studies, catalyst characterization, DFT calculations.Understanding of catalyst-substrate interactions and electronic effects.
What is the interplay between electrophilic and radical pathways under various conditions?Systematic variation of reaction parameters (temperature, light, catalyst), product distribution analysis.Development of a comprehensive model to predict and control reaction selectivity.

Advanced Computational Predictions of Chemical Properties and Reactivity

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, which can accelerate research and reduce the need for extensive laboratory experiments. For this compound, future computational studies should focus on:

Predicting Physicochemical Properties: Using quantum mechanical calculations to accurately predict properties like vapor pressure, solubility, and partitioning coefficients, which are vital for understanding its environmental behavior.

Reactivity Mapping: Employing computational models to map the molecule's electrostatic potential and frontier molecular orbitals to predict its reactivity with different chemical agents and in various environments. This can guide the development of new applications.

Spectroscopic Characterization: Calculating theoretical NMR, IR, and UV-Vis spectra to assist in the experimental identification and characterization of the compound and its transformation products.

Exploration of New Applications in Specialized Chemical and Materials Science Fields

While some applications for chlorinated benzenes are known, the specific characteristics of this compound may lead to new uses in specialized areas. Future research could explore its potential as:

A Building Block for Novel Polymers: The presence of multiple reactive sites could make it a valuable monomer or cross-linking agent for creating specialty polymers with unique properties, such as high thermal stability or flame retardancy.

An Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals: Its specific arrangement of atoms may provide a foundation for synthesizing new bioactive molecules with potential applications in agriculture or medicine.

A Precursor for Advanced Materials: Investigating its use as a starting material for the synthesis of carbon-based materials or organometallic frameworks could lead to the development of new materials with interesting electronic or catalytic properties.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,4-Dichloro-2-(trichloromethyl)benzene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if dust or vapors are generated .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for large-scale handling .
  • Spill Management : Collect spills using non-sparking tools and place in sealed containers. Avoid water to prevent dispersion. Decontaminate surfaces with ethanol followed by soap .
  • Storage : Store in airtight containers at 15–25°C, away from light, heat, and incompatible materials (e.g., oxidizers, amines) .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer :

  • Photochlorination : React benzene derivatives with gaseous chlorine under UV light (λ = 300–400 nm). No solvents or initiators are needed. Control light intensity and reaction stages to enhance purity (yield >85% reported) .
  • Post-Synthesis Purification : Use molecular distillation under reduced pressure (10–20 mmHg) to isolate the compound. Monitor temperature (<110°C) to avoid decomposition .

Q. How can researchers assess the purity of this compound using standard analytical techniques?

  • Methodological Answer :

  • Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (helium carrier gas, 70 eV ionization) to detect impurities. Retention time and mass spectra should align with reference standards .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (CDCl₃ solvent, δ 7.2–7.8 ppm for aromatic protons) and FT-IR (C-Cl stretch at 550–650 cm⁻¹) .
  • Melting Point : Compare observed mp (106–110°C) to literature values; deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis yield and selectivity?

  • Methodological Answer :

  • Light Source Calibration : Use monochromatic UV lamps (λ = 365 nm) to maximize chlorine radical generation. Adjust intensity (50–100 mW/cm²) to balance reaction rate and side-product formation .
  • Gas Flow Rate : Optimize chlorine gas flow (0.5–1.0 L/min) using mass flow controllers. Excess Cl₂ increases dichlorination byproducts .
  • Temperature Control : Maintain 40–60°C to prevent premature sublimation while ensuring sufficient activation energy .

Q. How to resolve contradictions in reported biological activities (e.g., reproductive toxicity vs. non-mutagenicity)?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vivo assays (e.g., rodent models) at varying doses (10–500 mg/kg). Monitor organ-specific effects (e.g., liver enzymes, histopathology) to identify thresholds for toxicity .
  • Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess mitochondrial membrane potential disruption and ROS generation. Compare with negative controls (e.g., untreated cells) .
  • Meta-Analysis : Cross-reference data with structurally similar chlorinated aromatics (e.g., 1,4-dichlorobenzene) to identify trends in bioactivity .

Q. What strategies ensure compound stability and experimental reproducibility under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., HCl, CO) indicate hydrolysis/oxidation pathways .
  • Light Sensitivity : Store aliquots in amber glass vials. Compare decomposition rates under UV vs. ambient light using TLC (Rf shifts indicate breakdown) .
  • Batch Consistency : Implement QC protocols (e.g., Karl Fischer titration for moisture, ICP-MS for metal contaminants) to standardize raw materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.